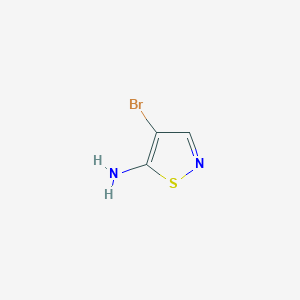![molecular formula C14H21NO4 B15314788 tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate: is an organic compound with the molecular formula C14H21NO4. This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenylethyl moiety, which is further substituted with hydroxy and methoxy groups. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylethyl derivative. One common method includes the use of tert-butyl carbamate and 3-hydroxy-4-methoxyphenylethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis and other organic reactions .
Biology: The compound is used in biological studies to investigate the effects of carbamate derivatives on enzyme activity and protein interactions. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in modulating enzyme activity and as a potential drug candidate for various diseases .
Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure with a hydroxyethyl group instead of a phenylethyl group.
tert-Butyl N-(2-methoxyethyl)carbamate: Contains a methoxyethyl group instead of a phenylethyl group.
Uniqueness: tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate is unique due to the presence of both hydroxy and methoxy groups on the phenylethyl moiety. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-8-7-10-5-6-12(18-4)11(16)9-10/h5-6,9,16H,7-8H2,1-4H3,(H,15,17) |
Clave InChI |
RWMFAPRBHHEBSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
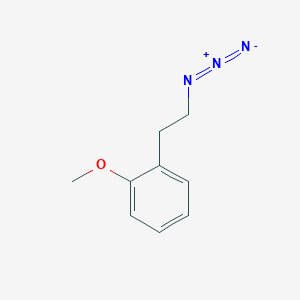
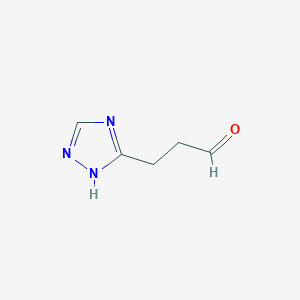
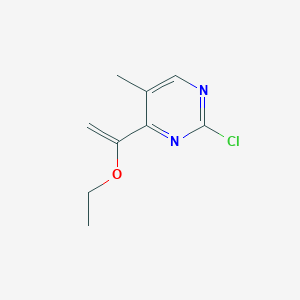

![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)

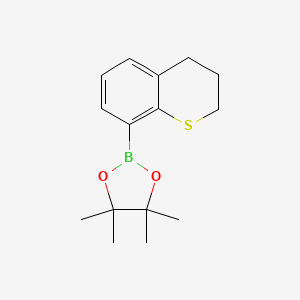


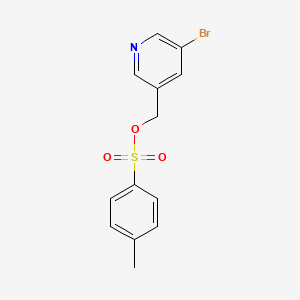
![4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate](/img/structure/B15314799.png)
